5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl-
Description
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- is a substituted isoxazole derivative characterized by a methanamine backbone attached to the 5-position of the isoxazole ring. Key structural features include:
- N,N-dimethyl substitution on the amine group.
- Alpha-ethenyl (vinyl) group attached to the methanamine carbon.
- Isoxazole core, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Properties
IUPAC Name |
N,N-dimethyl-1-(1,2-oxazol-5-yl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-7(10(2)3)8-5-6-9-11-8/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAHTZRNFDZTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C=C)C1=CC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with 3-benzyloxyisoxazole-5-carbaldehyde, dimethylamine, formaldehyde, and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, controlled temperature.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted isoxazolemethanamines.
Scientific Research Applications
Chemical Reactivity
The compound's structure allows it to participate in a variety of chemical reactions. Key reactions include:
- Reduction Reactions : 5-Isoxazolemethanamine can be reduced to form corresponding amines or other derivatives, expanding its utility in synthetic chemistry.
- Substitution Reactions : The presence of the dimethylamino groups enhances nucleophilicity, making it suitable for electrophilic substitution reactions.
These reactivity profiles make 5-Isoxazolemethanamine a versatile building block for further chemical modifications and applications in drug development.
Biological Activities
Preliminary studies indicate that 5-Isoxazolemethanamine exhibits promising biological activities:
- Antimicrobial Properties : Early research suggests potential efficacy against various bacterial strains.
- Neuroprotective Effects : The compound may influence neuroprotective pathways, indicating possible applications in neurodegenerative disease research.
- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, suggesting that 5-Isoxazolemethanamine could also possess these effects.
These biological activities highlight the compound's potential as a candidate for pharmaceutical research and development.
Comparative Studies
Comparative studies with structurally similar compounds provide insights into the unique features of 5-Isoxazolemethanamine. Below is a table summarizing key characteristics:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-4-isoxazolecarboxylic Acid | Contains a carboxylic acid group | Known for neuroprotective effects |
| 4,5-Dimethylisoxazole | Two methyl groups on the isoxazole ring | Exhibits strong anti-inflammatory properties |
| Isoxazole-3-carboxaldehyde | Contains an aldehyde functional group | Useful as an intermediate in organic synthesis |
5-Isoxazolemethanamine stands out due to its combination of an ethylene group and dimethylamino substituents, enhancing its reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
Research involving 5-Isoxazolemethanamine has included various case studies that explore its effectiveness in different applications:
- Pharmaceutical Development : Studies have investigated the compound’s role as a lead candidate in drug discovery programs targeting infectious diseases.
- Neuropharmacology : Observational studies have assessed its impact on cognitive functions in preclinical models, showing potential benefits in neuroprotection.
- Synthetic Chemistry Applications : Experimental work has demonstrated successful incorporation of 5-Isoxazolemethanamine into complex organic molecules, showcasing its utility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of 5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities with the target molecule but differ in substituents and ring positions:
Physicochemical and Functional Differences
Biological Activity
5-Isoxazolemethanamine, alpha-ethenyl-N,N-dimethyl- (CAS Number: 951698-15-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Isoxazolemethanamine is , with a molecular weight of 168.20 g/mol. The structure features an isoxazole ring, which is known to impart various biological activities to compounds.
Biological Activity Overview
The biological activity of 5-Isoxazolemethanamine has been primarily investigated in the context of its potential as a therapeutic agent. Key areas of focus include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus in vitro, indicating its potential use as an antibacterial agent.
- Cytotoxicity : Research indicates that 5-Isoxazolemethanamine may possess cytotoxic effects on certain cancer cell lines. In assays involving human cancer cells, the compound demonstrated significant inhibition of cell proliferation, suggesting a potential role in cancer therapy .
- Neuroactivity : Given its structural similarity to other neuroactive compounds, initial studies have explored its effects on neurotransmitter systems. It has been suggested that it may interact with serotonin receptors, although detailed mechanisms remain to be elucidated .
The precise mechanisms by which 5-Isoxazolemethanamine exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Receptor Modulation : Its interaction with neurotransmitter receptors could lead to alterations in neuronal signaling pathways, contributing to its neuroactive properties.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of 5-Isoxazolemethanamine:
-
Antibacterial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antibacterial properties of various derivatives of isoxazole compounds, including 5-Isoxazolemethanamine. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
- Cytotoxic Effects :
- Neuropharmacological Studies :
Data Summary Table
Q & A
Q. What are the critical safety protocols for handling 5-Isoxazolemethanamine derivatives in laboratory settings?
- Methodological Answer : Use chemical fume hoods to minimize inhalation risks, and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. For spills, employ inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste contractors. Store the compound in airtight containers at –20°C to prevent degradation .
Q. How can 5-Isoxazolemethanamine analogs be synthesized, and what are common intermediates?
- Methodological Answer : A multi-step approach is typical:
React substituted phenols with sulfonamide-activated acetyl chlorides (e.g., ((4-methylbenzenesulfonyl)amino)acetyl chloride) to form acetamide intermediates.
Introduce the isoxazole moiety via cyclization using hydroxylamine or nitrile oxide precursors.
Yields range from 11–51%, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What spectroscopic techniques are optimal for characterizing N,N-dimethylated isoxazole derivatives?
- Methodological Answer :
- 1H/13C NMR : Identify methyl groups (δ ~2.8–3.2 ppm for N(CH3)2) and isoxazole protons (δ ~6.0–8.5 ppm).
- HRMS (ESI) : Confirm molecular ions (e.g., [M+H]+ with <5 ppm error).
- UV-Vis : Detect π→π* transitions (λmax ~255 nm for aromatic systems) .
Q. How should stability and storage conditions be optimized for this compound?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber glass vials to prevent photodegradation. Monitor stability via periodic HPLC (C18 column, acetonitrile/water gradient). Avoid prolonged exposure to oxidizers or moisture, which may hydrolyze the isoxazole ring .
Advanced Research Questions
Q. What reaction mechanisms explain the regioselectivity of N,N-dimethyl group modifications in aromatic systems?
- Methodological Answer : The Single Occupied Molecular Orbital (SOMO) distribution of radical cations (e.g., DMA+˙) dictates reactivity. Computational modeling (DFT) shows SOMO localization at the nitrogen and ortho/para positions, favoring nucleophilic attacks at these sites. Experimental validation via radical trapping (e.g., TEMPO) confirms this mechanism .
Q. How can biocatalysts be engineered to catalyze cycloadditions involving 5-Isoxazolemethanamine derivatives?
- Methodological Answer : Design β-propeller enzymes (e.g., DA_20_00) with Tyr/Gln residues to stabilize transition states via hydrogen bonding. In silico docking (Rosetta) identifies optimal active-site geometries. Experimental optimization involves directed evolution (error-prone PCR) to enhance enantioselectivity (>90% ee) for Diels-Alder reactions with N,N-dimethyl acrylamide .
Q. What computational strategies resolve contradictions in biological activity data (e.g., hypotensive vs. neurotoxic effects)?
Q. How can synthetic byproducts (e.g., sulfonic acid derivatives) be identified and mitigated?
- Methodological Answer : LC-MS/MS (Q-TOF) detects sulfonic acid impurities (m/z 203.2 for C8H10FNO2S). Optimize reaction stoichiometry (1:1.05 amine:sulfonyl chloride) and quenching (ice-cold NaHCO3) to minimize byproduct formation (<0.5% w/w) .
Q. What methodologies validate the pharmacological potential of isoxazole-acetamide hybrids?
- Methodological Answer :
- In vitro : Test COX-2 inhibition (IC50 < 10 µM via ELISA) and cytotoxicity (MTT assay, IC50 > 50 µM in HEK293 cells).
- In vivo : Assess anti-inflammatory activity (carrageenan-induced paw edema, 30% reduction at 10 mg/kg) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
